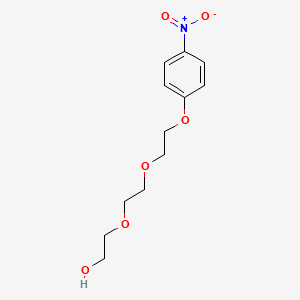

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

Description

BenchChem offers high-quality 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c14-5-6-17-7-8-18-9-10-19-12-3-1-11(2-4-12)13(15)16/h1-4,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMZBDBWIQZVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069709 | |

| Record name | Ethanol, 2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63134-26-9 | |

| Record name | 2-[2-[2-(4-Nitrophenoxy)ethoxy]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63134-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063134269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol, registered under CAS number 63134-26-9, is a unique bifunctional molecule poised for significant applications in chemical synthesis, materials science, and particularly in the realm of drug development. Its structure combines a 4-nitrophenoxy moiety, a well-established electron-withdrawing group amenable to further chemical transformation, with a hydrophilic triethylene glycol chain terminating in a primary alcohol. This distinct architecture imparts a valuable combination of properties, including water solubility and a reactive handle for conjugation, making it an attractive intermediate for constructing more complex molecular systems.

The ethylene glycol portion of the molecule is known to enhance the solubility of substances it is attached to, a critical attribute in the development of therapeutic agents and specialty polymers.[1] The terminal hydroxyl group serves as a versatile nucleophile or a point for further derivatization, while the nitroaromatic group can be readily reduced to an aniline, providing an orthogonal site for chemical modification. This guide offers a comprehensive overview of the known properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications, particularly as a linker in advanced drug delivery systems.

Physicochemical and Spectral Properties

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its core properties can be summarized from supplier specifications and computational predictions.

Table 1: Physicochemical Properties of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

| Property | Value | Source |

| CAS Number | 63134-26-9 | Advanced ChemBlocks Inc.[2] |

| Molecular Formula | C₁₂H₁₇NO₆ | Advanced ChemBlocks Inc.[2] |

| Molecular Weight | 271.27 g/mol | Advanced ChemBlocks Inc.[2] |

| IUPAC Name | 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethan-1-ol | Advanced ChemBlocks Inc.[2] |

| Purity | ≥97% | Advanced ChemBlocks Inc.[2] |

| Storage Temperature | 4°C | Sigma-Aldrich[3] |

| InChI Key | HHMZBDBWIQZVMN-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Spectral Characteristics (Predicted and Analog-Based)

Direct experimental spectra for this compound are not readily found in public databases. However, its spectral characteristics can be reliably predicted based on its structure and by comparison with the known spectra of its shorter-chain analog, 2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8).[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl group, typically in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons of the ethylene glycol chain would appear as a series of multiplets in the δ 3.5-4.5 ppm range. The terminal hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would show aromatic signals between δ 110-165 ppm. The carbon attached to the nitro group would be the most downfield among the aromatic carbons. The aliphatic carbons of the ethylene glycol chain would resonate in the δ 60-75 ppm region.

-

FT-IR Spectroscopy: The infrared spectrum would be characterized by strong, characteristic stretching bands for the nitro group (NO₂) typically around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).[1] A broad O-H stretching band from the terminal alcohol would be prominent around 3400 cm⁻¹. Strong C-O-C ether stretching bands would be visible in the fingerprint region, approximately 1250-1050 cm⁻¹.[1]

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 271. Characteristic fragmentation patterns would involve the sequential loss of ethylene oxide units (44 Da) and cleavage of the aryl-ether bond, potentially yielding a 4-nitrophenoxy fragment at m/z 139.[1]

Synthesis and Purification: A Field-Proven Approach

The most logical and widely applicable method for synthesizing 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[5][6] In this case, there are two viable retrosynthetic pathways. For optimal results, the synthesis should proceed via the reaction of a phenoxide with a primary alkyl halide to avoid potential elimination side reactions that can occur with secondary or tertiary halides.[5][6]

The proposed and most efficient route involves the reaction of 4-nitrophenoxide with 2-(2-(2-chloroethoxy)ethoxy)ethanol.

Diagram of Proposed Synthesis Workflow

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a robust, self-validating system based on established principles of organic synthesis.

-

Reagent Preparation and Deprotonation:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Causality: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the SN2 reaction without interfering with the nucleophile. K₂CO₃ is a mild, safe base suitable for this reaction, while NaH offers a more forceful, irreversible deprotonation.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 4-nitrophenoxide nucleophile.

-

-

Nucleophilic Substitution (SN2 Reaction):

-

To the resulting suspension, add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.1 eq) dropwise.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol is consumed (typically 4-12 hours).

-

Causality: Using a primary chloride as the electrophile ensures the reaction proceeds via an SN2 mechanism with minimal competing E2 elimination.[6] A slight excess of the alkyl halide drives the reaction to completion. Heating provides the necessary activation energy.

-

-

Aqueous Work-up and Extraction:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Causality: The aqueous work-up removes the inorganic salts and the polar solvent (DMF). Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient extraction.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc) to isolate the pure product.

-

Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity. The gradient elution allows for the separation of the desired product from any unreacted starting materials or byproducts.

-

Combine the pure fractions and evaporate the solvent to yield 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol as a solid or oil.

-

Applications in Research and Drug Development

The unique bifunctional nature of this molecule makes it a highly valuable tool, particularly as a linker in the construction of complex bioconjugates.

Potential Role as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two ligands.

The hydrophilic triethylene glycol chain of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is ideal for improving the often-poor solubility of PROTAC molecules. The terminal alcohol provides a convenient attachment point for one of the ligands, while the nitrophenyl group can be reduced to an aniline, which can then be acylated or otherwise functionalized to attach the second ligand.

Diagram of Potential Application as a PROTAC Linker

Caption: Conceptual workflow for incorporating the linker into a PROTAC.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Classification: According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[7]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] The recommended storage temperature is 4°C.[3] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol is a commercially available yet under-documented chemical entity with significant potential. Its structure provides a valuable platform for chemical innovation, particularly in the design of linkers for bioconjugation and drug delivery systems like PROTACs. While a wealth of experimental data is not yet available in the public domain, its properties and reactivity can be confidently predicted from fundamental chemical principles and data from close structural analogs. The synthetic and application frameworks provided in this guide offer a solid foundation for researchers and scientists looking to exploit the capabilities of this versatile molecule.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85381, 2-(4-Nitrophenoxy)ethanol. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard - 2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol. Retrieved from [Link].

-

Carl Roth GmbH + Co. KG (n.d.). Safety Data Sheet: 2-Ethoxyethanol. Retrieved from [Link].

- Google Patents (2015). CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.

-

Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link].

-

Wikipedia (n.d.). Williamson ether synthesis. Retrieved from [Link].

Sources

- 1. 2-[2-(4-Nitrophenoxy)ethoxy]ethanol|Research Chemical [benchchem.com]

- 2. 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol 97% | CAS: 63134-26-9 | AChemBlock [achemblock.com]

- 3. 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol | 63134-26-9 [sigmaaldrich.com]

- 4. 2-(4-Nitrophenoxy)ethanol | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Role of Activated PEG Linkers in Drug Development

An In-Depth Technical Guide to 4-Nitrophenyl Triethylene Glycol Ether: Synthesis, Characterization, and Application in Bioconjugation

Executive Summary: The covalent modification of therapeutic proteins, peptides, and oligonucleotides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug development. It serves to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules, leading to improved stability, reduced immunogenicity, and extended circulation half-life. The efficacy of PEGylation hinges on the use of activated PEG reagents that can reliably and specifically form stable covalent bonds with target biomolecules. This guide provides a comprehensive technical overview of 4-Nitrophenyl triethylene glycol ether, a heterobifunctional linker representing a class of activated PEG reagents crucial for bioconjugation. We will delve into its physicochemical properties, detailed protocols for its synthesis and characterization, and its primary application in the targeted modification of amine residues on proteins. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker in their therapeutic development pipelines.

PEGylation has emerged as a premier strategy for optimizing the therapeutic potential of biologics.[1] The process involves the attachment of one or more PEG chains to a biomolecule, effectively increasing its hydrodynamic radius. This steric hindrance shields the protein from proteolytic enzymes and reduces renal clearance, prolonging its presence in systemic circulation.[2] Furthermore, the hydrophilic nature of the PEG polymer can enhance the solubility of proteins that are otherwise difficult to formulate.[2]

The success of a PEGylation strategy is critically dependent on the chemistry used for conjugation. "Activated" PEGs are polymers that have been chemically modified at their terminal ends to contain a reactive group. This group is designed to react with specific functional groups on the target biomolecule, such as the ε-amino group of lysine residues or the N-terminal α-amino group.[1][2]

Among the various activating groups, the 4-nitrophenyl carbonate moiety has proven to be highly effective. The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction with nucleophilic primary amines to form a highly stable carbamate (urethane) linkage.[3][4] 4-Nitrophenyl triethylene glycol ether is a short, discrete (monodisperse) PEG linker featuring this activation chemistry, making it an ideal tool for applications requiring precise control over linker length and conjugation stoichiometry.

Physicochemical and Structural Properties

Understanding the fundamental properties of 4-Nitrophenyl triethylene glycol ether is essential for its effective use. The molecule consists of a triethylene glycol (TEG) backbone, which provides hydrophilicity and a defined spatial separation, capped at one end with a 4-nitrophenyl carbonate group for amine reactivity. The other end typically possesses a terminal hydroxyl group, though it can be modified for further functionalization.

Chemical Structure

The structure combines the TEG core with the reactive 4-nitrophenyl carbonate headgroup.

Caption: Chemical Structure of 4-Nitrophenyl triethylene glycol ether.

Physicochemical Data

The properties of this linker are derived from its constituent parts: the hydrophilic and flexible TEG chain and the aromatic nitrophenyl carbonate group.

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₃H₁₇NO₈ | Derived from structure |

| Molecular Weight | 315.28 g/mol | Derived from formula |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Based on properties of similar PEG derivatives[3] |

| Solubility | Soluble in water and many organic solvents (DCM, THF, DMF, Acetone) | TEG is highly water-soluble; the overall molecule retains this character.[5][6] |

| Stability | Stable under anhydrous conditions. Hydrolytically unstable, especially at neutral to high pH. | The 4-nitrophenyl carbonate is susceptible to hydrolysis, a key feature for its reactivity.[4] |

Synthesis and Characterization

The synthesis of 4-Nitrophenyl triethylene glycol ether is typically achieved by activating the terminal hydroxyl group of triethylene glycol with 4-nitrophenyl chloroformate. This reaction is straightforward but requires careful control of conditions to prevent side reactions and ensure high yield and purity.

Synthesis Mechanism and Rationale

The core reaction involves the nucleophilic attack of a hydroxyl group from triethylene glycol on the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate. A non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to catalyze the reaction and to scavenge the hydrochloric acid byproduct.[7]

Causality Behind Experimental Choices:

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used. This is critical because protic solvents (like water or alcohols) would compete in the reaction, hydrolyzing the chloroformate starting material.[7]

-

Anhydrous Conditions: All glassware, solvents, and reactants must be rigorously dried. The presence of water leads to the formation of bis(4-nitrophenyl) carbonate and hydrolysis of the desired product.[8]

-

Temperature: The reaction is typically run at room temperature. While gentle heating can increase the rate, it can also promote side reactions.[7]

-

Base/Catalyst: DMAP is a highly effective acylation catalyst, often providing faster and cleaner reactions than TEA alone.[7] It functions by forming a more reactive acylium intermediate.

Caption: Synthesis scheme for 4-Nitrophenyl triethylene glycol ether.

Detailed Synthesis Protocol

This protocol is adapted from established methods for activating polyethylene glycols.[7][8]

-

Preparation: Dry triethylene glycol (1.0 eq) by azeotropic distillation with toluene or by drying over molecular sieves. All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve the dried triethylene glycol and 4-dimethylaminopyridine (DMAP, 1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Reactant Addition: Dissolve 4-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM and add it to the addition funnel.

-

Reaction: Cool the flask containing the TEG solution to 0°C in an ice bath. Add the 4-nitrophenyl chloroformate solution dropwise over 30-60 minutes with vigorous stirring.

-

Incubation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the precipitated DMAP-HCl salt.

-

Wash the filtrate sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Alternatively, for larger PEG analogues, purification can be achieved by precipitation. Dissolve the crude product in a minimal amount of DCM and precipitate by adding it dropwise to a large volume of cold diethyl ether with stirring.[8]

-

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step.

-

¹H-NMR Spectroscopy: This is the primary method for structural confirmation. The spectrum should show characteristic peaks for the triethylene glycol backbone (typically a complex multiplet around 3.6-3.8 ppm), distinct aromatic protons from the nitrophenyl group (two doublets around 7.4 ppm and 8.3 ppm), and methylene protons adjacent to the carbonate linkage (around 4.4 ppm).[9][10] Comparing the integration of the aromatic protons to the TEG backbone protons allows for confirmation of successful functionalization.

-

Mass Spectrometry (ESI-MS): Provides confirmation of the molecular weight of the product.

-

Functional Assay (Self-Validation): The degree of activation can be quantitatively determined. A known amount of the product is hydrolyzed with a base (e.g., 0.1 M NaOH), and the absorbance of the released 4-nitrophenolate is measured at ~405 nm.[8] Using the known extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹), the concentration of the active carbonate can be calculated, thus validating the synthesis.

Application in Amine-Reactive Bioconjugation

The primary utility of 4-Nitrophenyl triethylene glycol ether is as an amine-reactive PEGylating agent. It readily reacts with primary amines on proteins and peptides to form stable carbamate bonds.

Mechanism of Conjugation

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the 4-nitrophenolate anion, a highly stabilized and excellent leaving group.

Caption: Workflow for protein conjugation using 4-nitrophenyl TEG ether.

Experimental Protocol: Protein PEGylation

-

Buffer Preparation: Prepare a conjugation buffer, typically 100 mM sodium phosphate or sodium bicarbonate, at a pH of 7.5-8.5. The choice of pH is a critical parameter; higher pH increases the rate of conjugation but also increases the rate of competing hydrolysis of the activated PEG.[4]

-

Reactant Preparation: Dissolve the protein to be modified in the conjugation buffer to a final concentration of 1-10 mg/mL. Dissolve the 4-Nitrophenyl triethylene glycol ether in a small amount of a water-miscible organic solvent (like DMF or DMSO) before adding it to the protein solution to prevent precipitation.

-

Conjugation Reaction: Add the activated PEG solution to the protein solution with gentle stirring. A molar excess of the PEG reagent (e.g., 5- to 50-fold) is typically used to drive the reaction.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by the appearance of a yellow color from the released 4-nitrophenol.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated PEG.

-

Purification: Remove the unreacted PEG, released 4-nitrophenol, and quenching agent from the PEGylated protein conjugate. Common methods include:

-

Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively separating the larger PEG-protein conjugate from smaller reactants.

-

Ion Exchange Chromatography (IEX): PEGylation often changes the overall charge of the protein, allowing for separation from the unmodified protein.

-

Dialysis or Tangential Flow Filtration (TFF): Used for buffer exchange and removal of small molecule impurities.

-

Safety and Handling

Safe handling of 4-Nitrophenyl triethylene glycol ether and its precursors is paramount.

| Compound | Key Hazards | Recommended Precautions |

| Triethylene Glycol | Low acute toxicity. May cause slight skin or eye irritation.[11] | Wear standard PPE (gloves, safety glasses). Handle with good industrial hygiene.[12] |

| 4-Nitrophenyl Chloroformate | Corrosive, toxic, and a lachrymator. Reacts with water. | Handle only in a chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and chemical splash goggles. Keep away from moisture. |

| 4-Nitrophenol | Toxic if swallowed, harmful in contact with skin or if inhaled. May cause organ damage through prolonged exposure.[13] | Avoid creating dust. Use in a well-ventilated area. Wear appropriate PPE. |

| Final Product | Assumed to have hazards associated with the 4-nitrophenyl group. Susceptible to hydrolysis. | Handle with gloves and eye protection. Store in a cool, dry, dark place under an inert atmosphere. |

Conclusion

4-Nitrophenyl triethylene glycol ether stands as a valuable and versatile tool in the field of bioconjugation. Its well-defined structure, reliable amine-reactive chemistry, and the hydrophilic properties imparted by the TEG backbone make it an excellent choice for researchers aiming to enhance the therapeutic properties of proteins and peptides. By understanding the principles behind its synthesis, characterization, and application, scientists can effectively implement this linker to develop next-generation biologics with improved stability, solubility, and pharmacokinetic profiles, ultimately accelerating the journey from laboratory discovery to clinical impact.

References

- Generic Publisher. (2024, October 17). Triethylene Glycol: A Comprehensive Guide to Its Properties, Uses, and Benefits.

-

Cheméo. (n.d.). Chemical Properties of Triethylene glycol (CAS 112-27-6). Retrieved from [Link]

-

Walters, N. J., et al. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. ResearchGate. Retrieved from [Link]

-

International Agency for Research on Cancer. (1999). Triethylene glycol diglycidyl ether. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon: IARC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Nitrophenyl o-tolyl ether. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

- BASF. (2025, January 27). Safety data sheet: TRIETHYLENE GLYCOL.

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum of 4-tri(ethylene glycol)-2-nitroaniline in CDCl3. Retrieved from [Link]

- Google Patents. (2006). US7125558B2 - Process for the preparation of activated polyethylene glycols.

- Generic Publisher. (2024, October 25). Key Applications of Triethylene Glycol (TEG): A Comprehensive Overview.

- The Royal Society of Chemistry. (n.d.). Concentration-Dependent Self-Assembly Structures of An Amphiphilic Perylene Diimide with tri(Ethylene Glycol) Substituents at Bay Positions.

-

Wikipedia. (n.d.). Triethylene glycol. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

-

Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]

- Generic Supplier. (2025, December 21). 4-Nitrophenyl phenyl ether - SAFETY DATA SHEET.

-

Ataman Kimya. (n.d.). TRIETHYLENE GLYCOL MONOETHYL ETHER. Retrieved from [Link]

-

TEAMChem. (2024, April 29). TEG: A Key Pharmaceutical Ingredient. Retrieved from [Link]

- Google Patents. (n.d.). CN109843842A - The preparation method of glycol ether.

- TCI Chemicals. (2025, November 4). SAFETY DATA SHEET - Triethylene Glycol Monomethyl Ether.

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (Conceptual reference, not from search results but widely known).

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

- ChemSupply Australia. (2023, April 29). Safety Data Sheet TRIETHYLENE GLYCOL.

- European Patent Office. (n.d.). Process for the production of ethylene glycol from synthesis gas in the presence of a ruthenium carbonyl complex - Patent 0055668.

- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. (Conceptual reference, not from search results but widely known).

-

Tsubery, H., et al. (2004). Amino group PEGylation of bovine lactoferrin by linear polyethylene glycol-p-nitrophenyl active esters. Journal of Biological Chemistry, 279(37), 38118-38124. Retrieved from [Link]

-

Gjelstrup, M., et al. (2012). Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy. Journal of the American Society for Mass Spectrometry, 23(5), 845-853. Retrieved from [Link]

-

Dust, J. M., Fang, Z., & Harris, J. M. (1990). Proton NMR characterization of poly(ethylene glycols) and derivatives. Macromolecules, 23(16), 3710-3716. Retrieved from [Link]

Sources

- 1. leadinglifetechnologies.com [leadinglifetechnologies.com]

- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 3. interchim.fr [interchim.fr]

- 4. Amino group PEGylation of bovine lactoferrin by linear polyethylene glycol-p-nitrophenyl active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triethylene Glycol – Solvent for paint and coating production. [penpet.com]

- 6. TRIETHYLENE GLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. US7125558B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. download.basf.com [download.basf.com]

- 13. carlroth.com:443 [carlroth.com:443]

Engineering Targeted Protein Degraders: A Technical Guide to the HO-PEG3-Ph-NO2 Heterobifunctional Linker

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the architectural design of the linker is as critical as the selection of the binding ligands. The HO-PEG3-Ph-NO2 linker—chemically identified as 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol—is a premier heterobifunctional precursor utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1].

Unlike homobifunctional linkers that often lead to polymerization or require excessive protecting group manipulation, HO-PEG3-Ph-NO2 offers two distinct, orthogonal reactive termini: a primary aliphatic hydroxyl group and a masked aromatic amine (nitroarene). This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for leveraging this linker in advanced drug discovery workflows.

Chemical Profile & Physicochemical Properties

The efficacy of a PROTAC is heavily dependent on the physicochemical properties of its linker. The PEG3 (triethylene glycol) spacer provides optimal hydrophilicity and flexibility, preventing the "greasy" aggregation often seen with pure alkyl chains. Meanwhile, the terminal phenyl ring introduces a degree of rigidity that can favorably influence the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase) by restricting the conformational entropy of the linker [3].

Table 1: Quantitative Data & Structural Parameters

| Property | Value / Description |

| Chemical Name | 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol |

| Common Abbreviation | HO-PEG3-Ph-NO2 |

| CAS Number | 63134-26-9 [1][2] |

| Molecular Formula | C₁₂H₁₇NO₆ |

| Molecular Weight | 271.27 g/mol |

| Spacer Length (Estimated) | ~14 Å (fully extended conformation) |

| Terminal Group 1 | Primary Aliphatic Hydroxyl (-OH) |

| Terminal Group 2 | Aryl Nitro (-NO2), reducible to Aniline (-NH2) |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH; moderately soluble in H₂O |

Mechanistic Utility: The Causality of Linker Design

As an Application Scientist, it is crucial to understand why this specific architecture is chosen over alternatives like pure PEG or pure alkyl linkers.

-

The Hydroxyl Terminus (Nucleophile/Electrophile Precursor): The terminal -OH is natively a weak nucleophile. However, it can be readily converted into a potent electrophile (via mesylation or tosylation) or oxidized to a carboxylic acid. This allows for seamless

displacement by amines/thiols on the target-binding ligand. -

The Nitroarene Terminus (Masked Aniline): The

-nitrophenyl group serves as a stable, unreactive placeholder during the functionalization of the hydroxyl end. Once the first ligand is attached, the nitro group is reduced to an aniline (

Validated Experimental Protocols

The following methodologies represent self-validating systems. Each step includes built-in causality to ensure that the chemical transformations proceed with high fidelity.

Protocol A: Activation of the Hydroxyl Terminus (Mesylation)

Objective: Convert the unreactive primary alcohol into a highly reactive methanesulfonate ester for subsequent nucleophilic displacement.

Reagents:

-

HO-PEG3-Ph-NO2 (1.0 eq)

-

Methanesulfonyl chloride (MsCl, 1.5 eq)

-

Triethylamine (TEA, 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Dissolve HO-PEG3-Ph-NO2 in anhydrous DCM under an inert nitrogen atmosphere.

-

Temperature Control: Cool the reaction flask to 0°C using an ice bath. Causality: Mesylation is highly exothermic. Cooling prevents the degradation of the PEG ether linkages and suppresses the formation of alkyl chloride side products.

-

Base Addition: Add TEA (2.0 eq) in one portion. Causality: TEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium forward.

-

Electrophile Addition: Add MsCl (1.5 eq) dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: Chemoselective Nitro Reduction to Aniline

Objective: Unmask the terminal amine after the first ligand has been conjugated to the mesylate.

Reagents:

-

Conjugated-PEG3-Ph-NO2 Intermediate (1.0 eq)

-

10% Palladium on Carbon (Pd/C, 0.1 eq by weight)

-

Hydrogen gas (

, 1 atm) -

Methanol (MeOH)

Step-by-Step Workflow:

-

Degassing: Dissolve the intermediate in MeOH. Bubble nitrogen gas through the solution for 10 minutes. Causality: Removing dissolved oxygen is critical to prevent the pyrophoric Pd/C catalyst from igniting the solvent upon addition.

-

Catalyst Addition: Carefully add 10% Pd/C to the flask.

-

Reduction: Evacuate the flask and backfill with

gas via a balloon (repeat 3 times to ensure a pure -

Filtration: Filter the reaction mixture through a pad of Celite, washing with excess MeOH. Causality: Celite traps the fine palladium particulates, preventing them from passing through standard filter paper and contaminating the final product, which could interfere with downstream biological assays.

-

Isolation: Concentrate the filtrate in vacuo to yield the aniline intermediate, ready for immediate amide coupling (e.g., using HATU/DIPEA) with the E3 ligase ligand.

Visualizing the Workflows

To conceptualize the synthetic utility and biological application of the HO-PEG3-Ph-NO2 linker, the following diagrams map the chemical transformation pathway and the ultimate mechanism of action of the resulting PROTAC.

Synthetic workflow for HO-PEG3-Ph-NO2 activation and PROTAC assembly.

Mechanism of action for a PROTAC utilizing the PEG3-Ph linker.

Conclusion

The HO-PEG3-Ph-NO2 linker represents a highly optimized structural motif for modern bioconjugation. By leveraging the differential reactivity of its hydroxyl and nitroarene termini, researchers can execute highly controlled, stepwise syntheses of complex heterobifunctional molecules. The incorporation of the PEG3 chain ensures necessary aqueous solubility, while the phenyl ring provides critical structural rigidity required for effective ternary complex formation in targeted protein degradation.

References

An In-depth Technical Guide to the Solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding, experimentally determining, and modeling the solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether. Given the absence of readily available experimental solubility data for this specific compound in public literature, this document serves as a foundational resource, equipping researchers with the necessary theoretical background and practical methodologies to generate and analyze this critical physicochemical property.

Introduction: The Significance of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various systems. For a molecule like Triethylene Glycol Mono-4-Nitrophenyl Ether, which combines a flexible, hydrophilic triethylene glycol chain with a rigid, polar 4-nitrophenyl group, understanding its solubility is paramount for a multitude of applications. In drug discovery, solubility influences bioavailability and formulation strategies. In materials science, it governs the selection of appropriate solvents for synthesis, purification, and application. Therefore, a robust understanding and accurate measurement of this compound's solubility are critical for its effective utilization.

This guide will first deduce the anticipated physicochemical properties of Triethylene Glycol Mono-4-Nitrophenyl Ether based on its constituent moieties. It will then provide a detailed, step-by-step experimental protocol for determining its solubility using the reliable shake-flask method, followed by robust analytical procedures for quantification. Finally, it will introduce thermodynamic models essential for correlating and interpreting the experimental data.

Predicted Physicochemical Properties of Triethylene Glycol Mono-4-Nitrophenyl Ether

A priori estimation of a compound's properties is a cornerstone of chemical process development. By examining the structural components of Triethylene Glycol Mono-4-Nitrophenyl Ether, we can infer its likely behavior.

The triethylene glycol component is known for its hydrophilicity and ability to form hydrogen bonds, rendering it miscible with water and other polar solvents.[1][2] Conversely, the 4-nitrophenyl ether moiety introduces aromaticity and a strong dipole moment due to the nitro group, which can lead to π-π stacking and dipole-dipole interactions. While the ether linkage provides some flexibility, the phenyl ring is hydrophobic.

Based on this hybrid structure, the solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether is expected to be highly dependent on the solvent's polarity. It is likely to exhibit moderate solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile), and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Table 1: Predicted Physicochemical Properties of Triethylene Glycol Mono-4-Nitrophenyl Ether

| Property | Predicted Value/Behavior | Rationale |

| Appearance | Likely a pale yellow solid or viscous liquid at room temperature. | The 4-nitrophenyl group often imparts a yellow color. The long glycol chain may lower the melting point. |

| Molecular Weight | ~257.25 g/mol | Calculated from the chemical formula: C12H17NO5. |

| Polarity | Polar | Combination of the polar nitro group and the ether and hydroxyl groups of the glycol chain. |

| Water Solubility | Predicted to be moderately soluble. | The hydrophilic triethylene glycol chain will enhance water solubility, while the hydrophobic nitrophenyl group will limit it. |

| Solubility in Organic Solvents | Good solubility in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in nonpolar solvents like hexane. | "Like dissolves like" principle. The polar nature of the molecule favors interaction with polar solvents. |

| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (terminal hydroxyl group) and acceptor (ether oxygens and nitro group). | This contributes to its solubility in protic solvents. |

Methodology for Experimental Determination of Solubility

The following section outlines a comprehensive, self-validating protocol for the experimental determination of the solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether.

The Shake-Flask Method: A Gold Standard for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5] It involves saturating a solvent with the solute over a defined period and then measuring the concentration of the dissolved compound.

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation:

-

Add an excess amount of solid Triethylene Glycol Mono-4-Nitrophenyl Ether to a series of glass vials. The excess is crucial to ensure saturation is reached.

-

Accurately pipette a known volume of the desired solvent (e.g., water, ethanol, acetone) into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C, 37 °C). Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent or mobile phase to a concentration within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for quantifying compounds containing a chromophore, such as the 4-nitrophenyl group in the target molecule.

The 4-nitrophenyl group exhibits strong UV absorbance. The concentration of the compound in solution can be determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law.

-

Wavelength Selection:

-

Prepare a dilute solution of Triethylene Glycol Mono-4-Nitrophenyl Ether in the solvent of interest.

-

Scan the solution across the UV-Vis spectrum (e.g., 200-500 nm) to determine the λmax. For nitrophenolic compounds, this is often in the range of 300-400 nm.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of Triethylene Glycol Mono-4-Nitrophenyl Ether in the same solvent used for the solubility experiment.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. A linear regression of this data will yield the calibration curve and the molar absorptivity.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether in the solvent.

-

Caption: UV-Vis spectrophotometry analysis workflow.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is the preferred method when dealing with complex matrices or when the compound lacks a strong, unique UV chromophore.[6][7][8][9][10]

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector can then be used to quantify the analyte as it elutes from the column.

-

Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point for a polar molecule like Triethylene Glycol Mono-4-Nitrophenyl Ether.

-

Mobile Phase Selection: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid for better peak shape) and an organic solvent like acetonitrile or methanol is typically effective.

-

Detection: Set the UV detector to the λmax determined previously.

-

Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time.

-

-

Calibration:

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Create a calibration curve by plotting peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the shake-flask experiment.

-

Determine the peak area for Triethylene Glycol Mono-4-Nitrophenyl Ether.

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Multiply by the dilution factor to obtain the solubility.

-

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been obtained at different temperatures, thermodynamic models can be applied to understand the dissolution process and to interpolate or extrapolate the data.

The van't Hoff Equation

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, the mole fraction solubility, x) and temperature (T).[11][12][13][14] It allows for the calculation of key thermodynamic parameters of dissolution.

The integrated form of the van't Hoff equation is:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where:

-

ΔH°sol is the standard enthalpy of solution.

-

ΔS°sol is the standard entropy of solution.

-

R is the ideal gas constant.

By plotting ln(x) versus 1/T, a linear relationship should be observed if the enthalpy and entropy of solution are constant over the temperature range. The slope of this line is -ΔH°sol/R, and the y-intercept is ΔS°sol/R. This allows for the determination of whether the dissolution process is endothermic (ΔH°sol > 0) or exothermic (ΔH°sol < 0).

Activity Coefficient Models: UNIQUAC and NRTL

For non-ideal solutions, particularly in binary solvent systems, more sophisticated models like UNIQUAC (Universal Quasi-Chemical) and NRTL (Non-Random Two-Liquid) are employed to correlate solubility data.[15][16][17][18] These models use binary interaction parameters to account for the intermolecular forces between the solute and solvent molecules.

-

UNIQUAC: This model considers both combinatorial (related to molecular size and shape) and residual (related to intermolecular forces) contributions to the activity coefficient.[16][17]

-

NRTL: This model is particularly useful for systems with partial miscibility and uses a concept of local composition to describe the non-random arrangement of molecules in the mixture.[15][18]

The application of these models typically involves using software to regress the experimental solubility data to obtain the binary interaction parameters. These parameters can then be used to predict the solubility at other compositions and temperatures.

Caption: Data analysis and modeling workflow for solubility data.

Conclusion

This technical guide provides a comprehensive roadmap for the characterization of the solubility of Triethylene Glycol Mono-4-Nitrophenyl Ether. By combining predictive estimations of its physicochemical properties with robust, detailed experimental and analytical protocols, researchers are empowered to generate high-quality, reliable solubility data. Furthermore, the introduction to thermodynamic modeling provides the tools necessary to gain a deeper understanding of the dissolution process. The methodologies outlined herein are designed to be self-validating and adhere to high standards of scientific integrity, providing a solid foundation for any research or development activities involving this compound.

References

-

Dow Chemical Company. (2007). A Guide to Glycols. [Link]

-

INCHEM. (2021). ICSC 0718 - TRIETHYLENE GLYCOL MONOETHYL ETHER. [Link]

-

Ataman Kimya. TRIETHYLENE GLYCOL MONOETHYL ETHER. [Link]

-

PubChem. Triethylene glycol monoethyl ether. [Link]

-

Coutinho, J. A. P., et al. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 158-160, 447-457. [Link]

-

Wikipedia. Van 't Hoff equation. [Link]

-

Agilent. (2014). The Basics of UV-Vis Spectroscopy. [Link]

-

Tomassetti, S., et al. (2018). Identification of UNIQUAC Binary Interaction Parameters in Liquid-Liquid Equilibrium. University of Edinburgh Research Explorer. [Link]

-

PubChem. Triethylene glycol monomethyl ether. [Link]

-

Wikipedia. Triethylene glycol. [Link]

-

SciSpace. (2015). Effective HPLC method development. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

HINOTEK. (2025). How to Calibrate a Spectrophotometer: A Step-by-Step Guide for Accurate Scientific Measurements. [Link]

-

YouTube. (2020). Activity Coefficient Models - NRTL UNIQUAC UNIFAC. [Link]

-

Waters. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

-

UNI ScholarWorks. Application of the Van't Hoff Equation to Adsorption Equilibria. [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Pharmaguideline. SOP for Calibration of UV-Vis Spectrophotometer. [Link]

-

Mettler Toledo. UV/Vis Spectrophotometry. [Link]

-

IOSR-PHR. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

-

Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

-

ResearchGate. (2025). Study on standardization of shake-flask solubility determination method. [Link]

-

SciSpace. (2020). Liquid–Liquid Equilibrium Data Correlation Using NRTL Model for Different Types of Binary Systems. [Link]

-

MPG.PuRe. (2023). Extracting thermodynamic properties from van 't Hoff plots with emphasis on temperature-sensing ion channels. [Link]

-

LCGC International. (2012). Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. [Link]

-

Pharma Beginners. (2019). Calibration of UV Spectrophotometer Procedure and Protocol 2019. [Link]

-

AIDIC. Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. [Link]

-

PharmaGuru.co. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]

-

Aakash Institute. Vant Hoffs Equation: Derivation and Graphical Representation. [Link]

Sources

- 1. ladco.com.ar [ladco.com.ar]

- 2. Triethylene glycol - Wikipedia [en.wikipedia.org]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. protocols.io [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. scispace.com [scispace.com]

- 7. molnar-institute.com [molnar-institute.com]

- 8. iosrphr.org [iosrphr.org]

- 9. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 12. pure.mpg.de [pure.mpg.de]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Vant Hoffs Equation: Derivation and Graphical Representation | AESL [aakash.ac.in]

- 15. sweet.ua.pt [sweet.ua.pt]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. youtube.com [youtube.com]

- 18. aidic.it [aidic.it]

Technical Deep Dive: Nomenclature, Synthesis, and Application of 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol

The following technical guide is structured to serve as a reference for researchers involved in medicinal chemistry, specifically in the design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Introduction

The compound 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol (CAS: 63134-26-9) serves as a critical heterobifunctional building block in modern drug discovery.[1][2] It functions primarily as a stable, defined-length linker precursor.[1][2] Its structural core consists of a triethylene glycol (PEG3) chain terminated by a 4-nitrophenyl group on one end and a primary hydroxyl group on the other.[1][2]

In the context of PROTAC development, this molecule is valued for its ability to be orthogonally functionalized. The nitro group (

Nomenclature and Identification

Accurate nomenclature is vital in PEG chemistry due to frequent confusion between the number of ethylene oxide units and the number of oxygen atoms.

Standardized Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol | Systematic naming based on ethanol core.[1][2][3][4] |

| CAS Registry Number | 63134-26-9 | Primary search key for procurement.[1][3] |

| Common Name | 4-Nitrophenyl triethylene glycol | Describes the components directly.[1][2] |

| Catalog Short Name | Nitrophenyl-PEG3-OH | "PEG3" denotes 3 ethylene glycol units.[1][2] |

| Molecular Formula | MW: 271.27 g/mol | |

| SMILES | O=c1ccc(OCCOCCOCCO)cc1 | Useful for cheminformatics.[1][2][3] |

The "PEG Count" Ambiguity

In commercial catalogs, PEG linkers are often mislabeled.

-

Scientific Convention: "PEG3" refers to the number of repeating ethylene oxide units (

).[2] -

This Compound: Contains 3 ethylene units and 4 oxygen atoms (3 ether oxygens + 1 hydroxyl oxygen).[1][2]

-

Verification: Always verify the structure by Molecular Weight (271.27 Da) rather than the vendor's "PEG" label to ensure correct chain length.

Structural Analysis & Properties

The physicochemical properties of this linker dictate its behavior in biological systems.

-

Hydrophilicity: The PEG3 chain lowers the logP of the final conjugate, improving solubility in aqueous media—a critical parameter for PROTACs which are often high molecular weight "beyond Rule of 5" compounds.

-

Rigidity/Flexibility: PEG3 provides moderate flexibility, allowing the two warheads of a PROTAC to adopt the necessary conformation for ternary complex formation (Target-PROTAC-E3 Ligase) without imposing a significant entropic penalty.[1][2]

-

Metabolic Stability: The ether linkages are generally stable to plasma hydrolysis, unlike ester or carbonate linkers.

Visualization: Structural Connectivity

[2]

Synthesis Protocol

Objective: Synthesize 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol via Williamson ether synthesis. Challenge: Prevent the formation of the disubstituted byproduct (bis-nitrophenyl ether), where the PEG chain reacts at both ends.

Reagents & Causality[1][2]

-

4-Fluoronitrobenzene: Preferred over 4-chloronitrobenzene due to higher reactivity in nucleophilic aromatic substitution (

).[1][2] -

Triethylene Glycol (TEG): Used in large excess (3-5 equivalents) .[2]

-

Reasoning: High concentration of TEG ensures that the 4-fluoronitrobenzene is statistically more likely to encounter a free TEG molecule than a mono-substituted product, minimizing disubstitution.[2]

-

-

Potassium Carbonate (

): Mild base to deprotonate the glycol without causing significant side reactions.[1][2] -

Solvent (DMF or neat): DMF promotes

reactions.

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Triethylene Glycol (5.0 eq) in anhydrous DMF (0.5 M concentration relative to nitrobenzene).

-

Activation: Add

(1.5 eq) . Stir at room temperature for 15 minutes to allow partial deprotonation. -

Addition: Add 4-Fluoronitrobenzene (1.0 eq) dropwise.

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.[2] -

Workup (Self-Validating Step):

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: 0%

Visualization: Synthesis Pathway

Applications in Drug Discovery

This compound is rarely the final drug; it is a linker module .[1]

PROTAC Linker Synthesis Workflow

In PROTAC design, one end of the linker must attach to the E3 ligase ligand (e.g., Thalidomide or VHL ligand) and the other to the Target Protein ligand.

Workflow:

-

Functionalization of -OH: The hydroxyl group is often converted to a better leaving group (Tosylate/Mesylate) or oxidized to a Carboxylic Acid (

).[1][2] -

Unmasking the Amine: The Nitro group is reduced to an Aniline (

) using Hydrogenation ( -

Conjugation: The newly formed aniline reacts with an acid chloride or activated ester on the Ligand scaffold to form a stable amide bond.[1]

Why PEG3?

The length of the linker is a tunable parameter.

-

PEG3 (~10-12 Å): Often the "Goldilocks" length.[2] Short enough to enable cooperativity in ternary complex formation, but long enough to prevent steric clash between the two proteins.

-

Solubility: The oxygen atoms act as hydrogen bond acceptors, improving the water solubility of the final hydrophobic PROTAC molecule.

References

-

Sigma-Aldrich. 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol Product Specification.Link[1][2]

-

PubChem. Compound Summary: 2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}ethanol (CID 37428).[2] National Library of Medicine.[2] Link[2]

-

Besada, P., et al. (2010). Synthesis and characterization of PEGylated derivatives. Journal of Medicinal Chemistry.[2] (General reference for Williamson ether synthesis protocols in PEGylation).

-

Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1][2] Cell.[1][2] (Context for linker length importance).

Sources

- 1. 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | C14H22O5 | CID 37428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Nitrophenoxy)ethanol | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achemblock.com [achemblock.com]

- 4. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol - Google Patents [patents.google.com]

- 5. US7125558B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]

The Dual Utility of Nitrophenyl-PEG Alcohols in Medicinal Chemistry: A Technical Guide to Bioconjugation and Photocleavable Systems

Abstract

The strategic modification of therapeutic molecules is a cornerstone of modern drug development. Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, has become an indispensable tool for enhancing the pharmacokinetic and pharmacodynamic profiles of biopharmaceuticals. This technical guide provides an in-depth exploration of nitrophenyl-PEG alcohols and their activated derivatives, focusing on their dual applications in medicinal chemistry. We will first delve into the use of p-nitrophenyl carbonate-activated PEGs as robust reagents for bioconjugation, forming stable linkages with therapeutic proteins. Subsequently, we will illuminate the innovative application of o-nitrobenzyl-based PEG linkers as photocleavable systems for the spatiotemporally controlled release of therapeutic payloads. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.

Part 1: Stable Bioconjugation with p-Nitrophenyl Carbonate-Activated PEG

The covalent attachment of PEG chains, known as PEGylation, is a clinically validated strategy to improve the therapeutic value of proteins and peptides. This process can increase a drug's hydrodynamic size, leading to reduced renal clearance, extended circulation half-life, enhanced solubility, and decreased immunogenicity.[1][2] Among the various methods for PEGylation, the use of PEG activated with p-nitrophenyl carbonate (NPC) offers a reliable and efficient approach for modifying primary amine groups on biomolecules.[3][4]

The Chemistry of Amine-Reactive PEGylation

The core of this technique lies in the reaction between the electrophilic carbonyl carbon of the nitrophenyl carbonate group and a nucleophilic primary amine, typically the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein.[5][6] This nucleophilic acyl substitution reaction results in the formation of a highly stable urethane (carbamate) linkage.[7]

A significant advantage of this chemistry is the release of p-nitrophenol (pNP) as a byproduct.[7] The pNP anion exhibits a distinct yellow color and a strong absorbance at approximately 400-405 nm, allowing for real-time spectrophotometric monitoring of the conjugation reaction's progress.[5][8]

Figure 1: Reaction mechanism of protein PEGylation using p-nitrophenyl carbonate-activated PEG.

Synthesis of p-Nitrophenyl Carbonate-Activated PEG

The activation of a PEG alcohol is a prerequisite for its use in bioconjugation. The most common method involves the reaction of a methoxy-PEG-alcohol (mPEG-OH) with p-nitrophenyl chloroformate in an anhydrous organic solvent, such as dichloromethane (DCM), often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[9][10][11]

Experimental Protocol: Synthesis of mPEG-p-Nitrophenyl Carbonate (mPEG-NPC) [9]

-

Preparation: Under an inert nitrogen atmosphere, dissolve mPEG-OH (e.g., 4-arm PEG-hydroxyl) in anhydrous DCM (10 mL).

-

Activator Solution: In a separate flask, dissolve a 3-molar excess of 4-nitrophenyl chloroformate (4-NPC) per hydroxyl group in anhydrous DCM (15 mL).

-

Reaction: Add the mPEG-OH solution dropwise to the stirring 4-NPC solution at room temperature.

-

Incubation: Allow the reaction to stir at room temperature for 72 hours.

-

Purification:

-

Evaporate the DCM overnight.

-

Dissolve the product in a minimal amount of fresh DCM (3 mL).

-

Precipitate the product by adding it to a large volume of cold diethyl ether (180 mL) and centrifuging at 4°C for 20 minutes.

-

Aspirate the supernatant and repeat the dissolution and precipitation steps two more times.

-

-

Drying: Evaporate the residual solvent overnight, then dry the final product under vacuum at 70°C for 1 hour before lyophilization.

-

Characterization: The degree of NPC coupling can be quantified by measuring the absorbance of released p-nitrophenol at 405 nm after complete hydrolysis in 1 M NaOH, using an extinction coefficient of 18,000 M⁻¹cm⁻¹.[9]

Protocol for Protein PEGylation and Characterization

The choice of PEGylation reagent is critical. While NHS esters are also widely used for amine modification, NPC-activated PEGs offer distinct advantages. NPC reagents generally exhibit slower reaction kinetics and have a longer hydrolysis half-life compared to NHS esters, which can allow for more controlled and selective conjugation, particularly at lower pH values.[5][7] The urethane linkage formed is also considered more stable against hydrolysis than the amide bond from an NHS ester reaction.[5]

Experimental Workflow: Protein PEGylation with mPEG-NPC

Figure 2: General experimental workflow for protein PEGylation with mPEG-NPC.[12]

Step-by-Step Methodology:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.5 and 8.5.[5] If the stock buffer contains primary amines (e.g., Tris), it must be exchanged via dialysis or a desalting column.

-

Reagent Preparation: Dissolve the mPEG-NPC reagent in the conjugation buffer immediately before use to minimize hydrolysis.[6]

-

Conjugation: Add the mPEG-NPC solution to the protein solution at a desired molar excess (e.g., 5- to 20-fold). The optimal ratio should be determined empirically for each protein.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.[2]

-

Monitoring (Optional): Periodically measure the absorbance of the reaction mixture at 400-405 nm to monitor the release of p-nitrophenol.[8]

-

Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as 1 M Tris or glycine.[12]

-

Purification: Remove unreacted PEG and quenching reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[1]

-

Characterization:

-

SDS-PAGE: To visualize the increase in apparent molecular weight of the PEGylated protein.[13]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and the degree of PEGylation (i.e., the number of PEG chains attached).[14][15][16]

-

SEC/HPLC: To assess the purity and heterogeneity of the conjugate.[14][17]

-

| Parameter | p-Nitrophenyl Carbonate PEG (NPC-PEG) | N-Hydroxysuccinimide PEG (NHS-PEG) |

| Reactive Group | 4-Nitrophenyl Carbonate | N-Hydroxysuccinimide Ester |

| Linkage Formed | Urethane (Carbamate) | Amide |

| Optimal Reaction pH | 7.5 - 8.5[5] | 7.0 - 8.0[5] |

| Reaction Kinetics | Generally slower[5] | Generally faster[5] |

| Linkage Stability | More stable to hydrolysis[5] | Susceptible to hydrolysis[5] |

| Byproduct Monitoring | Release of p-nitrophenol allows for easy spectrophotometric monitoring at ~400 nm.[5] | Release of NHS is not easily monitored. |

Table 1: Comparative properties of NPC-activated vs. NHS-activated PEGs for amine conjugation.[5]

Part 2: Photocleavable Systems Using o-Nitrobenzyl-PEG Linkers

Beyond creating stable conjugates, the nitrophenyl moiety, specifically in the ortho position, enables the design of "smart" linkers that can be cleaved on demand using light. These photocleavable (PC) linkers are invaluable for applications requiring precise spatial and temporal control over the release of a therapeutic agent, such as in targeted drug delivery and tissue engineering.[18][19][20]

Mechanism of o-Nitrobenzyl Photocleavage

The most widely used class of photocleavable linkers is based on the o-nitrobenzyl (ONB) group.[21][22] Upon irradiation with UV light (typically 340-365 nm), the ONB moiety undergoes an intramolecular photochemical rearrangement.[18][23] The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This unstable intermediate rapidly rearranges, leading to the cleavage of the bond connecting the linker to the payload and the formation of an o-nitrosobenzaldehyde byproduct.[18][22]

Figure 3: Simplified mechanism of photocleavage for an o-nitrobenzyl (ONB) linker.

The kinetics and efficiency of this cleavage can be tuned by modifying the substituents on the aromatic ring. For example, the addition of two alkoxy groups (as in a veratryl-based linker) can shift the absorbance maximum to longer wavelengths (>350 nm) and enhance the cleavage rate.[24]

Synthesis and Application of ONB-PEG Linkers

An ONB-PEG linker can be synthesized to incorporate various functional groups for conjugation. For instance, a PEG-alcohol can be reacted with a molecule like 3-azidopropyl (4-nitrophenyl) carbonate, which is then reacted with an o-nitrobenzyl alcohol derivative to form a carbonate-linked ONB moiety with a terminal azide.[21] This azide can then be used in "click chemistry" reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the linker to a drug or biomaterial.[21]

Application Example: Light-Triggered Drug Release from Liposomes

-

Synthesis: A lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), is conjugated to a heterobifunctional PEG linker that contains an ONB moiety and a terminal functional group for drug attachment.

-

Formulation: The ONB-PEG-lipid conjugate is incorporated into the bilayer of a liposome, which encapsulates a therapeutic drug. The drug can also be covalently attached to the distal end of the PEG chain via the ONB linker.

-

Systemic Administration: The liposomal formulation is administered, and it circulates throughout the body. The PEG chains provide a "stealth" effect, prolonging circulation time.

-

Targeted Release: When the liposomes accumulate at the target site (e.g., a tumor), the site is irradiated with UV light. This triggers the cleavage of the ONB linker, releasing the drug payload precisely where it is needed, thereby maximizing therapeutic efficacy and minimizing off-target toxicity.[22][25]

| Linker Family | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |

| o-Nitrobenzyl (ONB) | 340 - 365[18] | 0.01 - 0.63 | Minutes to hours | Well-established chemistry, commercially available derivatives. | Requires UV light which can be damaging to biological samples.[18] |

| Coumarin | 365 - 450[18] | ~0.25[18] | < 1 minute | Cleavage with less damaging visible light, often higher quantum yields than ONB.[18] | Can be sensitive to hydrolysis. |

| p-Hydroxyphenacyl (pHP) | 300 - 400 | ~0.19 - 0.25 | Nanoseconds to microseconds | Fast release kinetics. | Requires UV irradiation. |

Table 2: Comparative properties of common photocleavable linker families.[18]

Conclusion

Nitrophenyl-PEG alcohols are versatile and powerful tools in the medicinal chemist's arsenal. As their p-nitrophenyl carbonate derivatives, they provide a robust and controllable method for the stable PEGylation of protein therapeutics, offering the distinct advantage of reaction monitoring through the release of a chromogenic byproduct. In their ortho-nitrobenzyl configuration, they form the basis of sophisticated photocleavable linkers, enabling the on-demand release of therapeutic payloads with high spatial and temporal precision. A thorough understanding of the underlying chemistry, synthesis, and characterization protocols, as outlined in this guide, is essential for leveraging these reagents to their full potential in the development of next-generation biotherapeutics and advanced drug delivery systems.

References

- BenchChem. (2025). A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals. BenchChem.

- Shen, W., Zheng, J., Zhou, Z., & Zhang, D. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications.

- Kloxin, C. J., & Anseth, K. S. (2018). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Polymer Chemistry, 9(4), 438-447.

- Walters, N. J., Vento, H., Yu, T. T., Oommen, O. P., Hilborn, J., & Miettinen, S. (2016). Synthesis of four-arm poly(ethylene glycol)

- Kandiyal, P. S., & Armony, N. (2023).

- Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.

- Mocan, T. (2019).

- Creative Proteomics. (n.d.). PEGylation Sites and PEGylation Heterogeneity Identification Service.

- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.